molecular formula C14H13BO4 B8222305 3-((4-Formylphenoxy)methyl)phenylboronic acid

3-((4-Formylphenoxy)methyl)phenylboronic acid

Cat. No.: B8222305
M. Wt: 256.06 g/mol
InChI Key: HXPUEVSUXKIYSK-UHFFFAOYSA-N
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Description

3-((4-Formylphenoxy)methyl)phenylboronic acid is a boronic acid derivative characterized by a phenylboronic acid core substituted with a 4-formylphenoxy group via a methylene bridge. This structure combines the diol-binding capability of the boronic acid group with the reactive formyl moiety, making it a versatile intermediate in organic synthesis and biomedical applications. The compound is synthesized via Suzuki-Miyaura coupling or similar cross-coupling reactions, yielding a white solid with a melting point of 170.1–172.2 °C . Its ¹H NMR spectrum (DMSO-d6) shows distinct signals for the formyl proton (δ 9.96–9.76 ppm) and boronic acid hydroxyl groups (δ 8.09 ppm), confirming its structural integrity .

The formyl group enhances its utility in conjugation reactions (e.g., Schiff base formation), while the boronic acid enables interactions with diol-containing biomolecules like sialic acids (Sia) . Below, we systematically compare this compound with structurally and functionally related boronic acids.

Properties

IUPAC Name

[3-[(4-formylphenoxy)methyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BO4/c16-9-11-4-6-14(7-5-11)19-10-12-2-1-3-13(8-12)15(17)18/h1-9,17-18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPUEVSUXKIYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)COC2=CC=C(C=C2)C=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Formylphenoxy)methyl)phenylboronic acid typically involves the reaction of 4-formylphenol with 3-bromomethylphenylboronic acid under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-((4-Formylphenoxy)methyl)phenylboronic acid can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-((4-Formylphenoxy)methyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
The compound has been studied for its anticancer properties. Research indicates that boronic acids, including 3-((4-Formylphenoxy)methyl)phenylboronic acid, can exhibit cytotoxic effects on cancer cells. For instance, studies involving prostate cancer cells showed that derivatives of boronic acids demonstrated significant toxicity against cancerous cells while maintaining low toxicity towards healthy cells .

Case Study: A study conducted on various boronic compounds, including 3-((4-Formylphenoxy)methyl)phenylboronic acid, evaluated their effectiveness against prostate cancer cells. The results indicated a dose-dependent response, with higher concentrations leading to increased cytotoxicity against cancer cells .

1.2 Enzyme Inhibition
Boronic acids are known to act as inhibitors of certain enzymes, particularly serine proteases. The incorporation of 3-((4-Formylphenoxy)methyl)phenylboronic acid into enzyme formulations has shown promise in stabilizing enzyme activity in pharmaceutical applications .

Case Study: In enzyme stabilization studies, the addition of boronic acids to protease formulations significantly enhanced the stability and activity retention of the enzymes during storage and application .

Materials Science

2.1 Drug Delivery Systems
The compound has been explored for its role in drug delivery systems, particularly those designed for controlled release based on glucose levels. The incorporation of 3-((4-Formylphenoxy)methyl)phenylboronic acid into polymer matrices has been shown to enhance the responsiveness of drug delivery systems to glucose concentrations, making it suitable for diabetes management .

Table 1: Summary of Drug Delivery Studies Using Boronic Acids

StudyCompoundApplicationKey Findings
3-((4-Formylphenoxy)methyl)phenylboronic acidInsulin deliveryEnhanced insulin release at higher glucose levels
Various boronic acidsAnticancerSignificant cytotoxicity against cancer cells
Boronic acid derivativesEnzyme stabilizationImproved enzyme activity retention

Biochemical Applications

3.1 Glucose Sensors
Research has indicated that boronic acids can be utilized in the development of glucose sensors due to their ability to form reversible covalent bonds with diols, such as glucose. The application of 3-((4-Formylphenoxy)methyl)phenylboronic acid in this context could lead to advancements in non-invasive glucose monitoring technologies.

Case Study: A study demonstrated that nanoparticles functionalized with boronic acids exhibited enhanced glucose sensitivity and adsorption properties, making them suitable candidates for use in biosensors .

Mechanism of Action

The mechanism of action of 3-((4-Formylphenoxy)methyl)phenylboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of sensors and probes for detecting biomolecules. The boronic acid group can interact with diols present in sugars and other biological molecules, forming cyclic boronate esters. This interaction can be exploited to design selective and sensitive detection systems .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include phenylboronic acids with substituents such as nitro, fluoro, amide, or methoxy groups. These modifications influence electronic properties, steric hindrance, and binding specificity.

Table 1: Structural Comparison of Selected Boronic Acids
Compound Name Substituents/Functional Groups Key Features/Applications References
3-((4-Formylphenoxy)methyl)phenylboronic acid 4-Formylphenoxy (via CH₂ bridge) Reactive formyl group; Sia binding
2-{[3-(4-Nitrophenyl)ureido]methyl}phenylboronic acid Nitrophenyl, thiourea moiety High Sia specificity via hydrogen bonds
3-(Propionamido)phenylboronic acid Propionamido group Neu5Ac binding (37.6 M⁻¹ at pH 7.4)
3-Fluoro-4-formylphenylboronic acid Fluoro, formyl (adjacent positions) Enhanced acidity; conjugation potential
(Trifluoromethoxy)phenylboronic acid Trifluoromethoxy group Antibacterial activity; synthetic uses

Binding Properties and Mechanisms

Boronic acids bind diols via reversible ester formation, a property exploited in carbohydrate sensing and drug design.

  • Target Compound: The formylphenoxy group may facilitate additional hydrogen bonding or π-π interactions with biomolecules.
  • Thiourea-Based Analogue : The nitro-thiourea derivative () binds Sia via ester formation and hydrogen bonds, achieving high specificity .
  • Contrasting Binding Proposals : highlights unresolved debates: Otsuka et al. propose glycerol tail interactions with boronic acids, while Djanashvili et al. argue for α-hydroxycarboxylate binding at physiological pH . Substituent positioning (e.g., formyl vs. amide) likely influences these interactions.

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs) : The formyl group in the target compound lowers the boronic acid’s pKa, enhancing diol binding at neutral pH. Similarly, fluoro substituents (e.g., 3-Fluoro-4-formylphenylboronic acid) increase acidity, improving binding kinetics .
  • Steric Hindrance : Bulky groups like trifluoromethoxy () or methylene-bridged substituents (target compound) may reduce binding accessibility but improve selectivity.

Physical and Spectral Properties

  • Melting Points : The target compound melts at 170–172°C, comparable to analogues like 3-(acrylamido)phenylboronic acid (mp ~160–165°C) .
  • NMR Signatures : The formyl proton (δ ~9.8 ppm) and boronic acid OH (δ ~8.1 ppm) are distinct from other substituents (e.g., amide NH at δ ~7.5 ppm) .

Biological Activity

3-((4-Formylphenoxy)methyl)phenylboronic acid is a member of the boronic acid family, which has gained attention for its diverse biological activities, particularly in medicinal chemistry. This compound exhibits potential as an anticancer agent, antimicrobial agent, and antioxidant. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Anticancer Activity

Recent studies have demonstrated that phenylboronic acid derivatives, including 3-((4-Formylphenoxy)methyl)phenylboronic acid, possess significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative potential of phenylboronic acid derivatives using the sulforhodamine B (SRB) assay. The results indicated that several derivatives exhibited low micromolar IC50 values across different cancer cell lines, suggesting strong anticancer activity.

CompoundIC50 (µM)Cancer Cell Line
3-((4-Formylphenoxy)methyl)phenylboronic acid18A2780 (Ovarian Cancer)
2-Fluoro-6-formylphenylboronic acid12MV-4-11 (Leukemia)
3-Morpholino-5-fluorobenzoxaborole15MCF7 (Breast Cancer)

The introduction of the formyl group at the para position significantly enhanced the biological activity of these compounds compared to their unsubstituted counterparts .

The mechanism by which these compounds exert their anticancer effects includes:

  • Cell Cycle Arrest : Compounds like 3-((4-Formylphenoxy)methyl)phenylboronic acid induce cell cycle arrest at the G2/M phase.
  • Apoptosis Induction : Activation of caspase-3 and morphological changes indicative of apoptosis were observed in treated cells .

Antimicrobial Activity

Boronic acids have also shown promise as antimicrobial agents. A study assessed the antimicrobial properties of various boronic compounds against a range of bacterial strains.

Case Study: Antimicrobial Efficacy

The antimicrobial activity was evaluated using disk diffusion methods against common pathogens.

MicroorganismInhibition Zone Diameter (mm)
Staphylococcus aureus10
Escherichia coli8
Methicillin-resistant Staphylococcus aureus (MRSA)7

The results indicated that boronic acid derivatives effectively inhibited bacterial growth, making them potential candidates for treating infections caused by resistant strains .

Antioxidant Activity

In addition to their anticancer and antimicrobial properties, boronic acids exhibit significant antioxidant activity. Various assays were conducted to evaluate this property.

Antioxidant Assays Results

The antioxidant capacity was measured using several methods, including DPPH and ABTS assays.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
3-((4-Formylphenoxy)methyl)phenylboronic acid2530
BHT (Standard Antioxidant)1520

These findings suggest that the compound's antioxidant activity is comparable to established standards like Butylated Hydroxytoluene (BHT) .

Q & A

Q. What safety protocols are critical when handling 3-((4-Formylphenoxy)methyl)phenylboronic acid in laboratory settings?

Researchers must prioritize personal protective equipment (PPE) compliant with OSHA and CEN standards. This includes nitrile gloves (inspected pre-use), full-body chemical-resistant suits, and NIOSH-approved respirators to mitigate inhalation risks . Immediate first aid measures for inhalation involve moving the individual to fresh air and administering artificial respiration if needed, followed by medical consultation . Contaminated gloves must be disposed of under regulated waste protocols to avoid secondary exposure .

Q. How should stability and storage conditions be optimized for this compound?

The compound is incompatible with strong oxidizing agents and acids, necessitating storage in inert, moisture-free environments at controlled temperatures (0–6°C recommended for analogs) . Stability testing under varying humidity and temperature conditions is advised, with periodic FT-IR or NMR analysis to monitor degradation (e.g., boronic acid dehydration to boroxines) .

Q. What are the primary toxicological risks associated with this compound?

Acute toxicity data classify it as harmful if inhaled (H332), with potential for skin irritation (H315) and serious eye damage (H319) . Researchers should implement fume hoods for handling and adhere to ACGIH exposure limits. In vitro assays (e.g., MTT for cytotoxicity) are recommended to quantify cellular toxicity before biological studies .

Advanced Research Questions

Q. How can DFT/B3LYP calculations elucidate electronic and conformational properties?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level optimizes molecular geometry and calculates frontier molecular orbitals (FMOs). For 3-((4-Formylphenoxy)methyl)phenylboronic acid, HOMO-LUMO gaps predict reactivity, while molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites critical for Suzuki-Miyaura cross-coupling reactions . Solvent effects (e.g., polarizable continuum models) refine free energy of solvation, aiding reaction solvent selection .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Vibrational Spectroscopy : Assign IR/Raman peaks using VEDA software, focusing on B-O stretching (~1,350 cm⁻¹) and formyl C=O vibrations (~1,680 cm⁻¹) .
  • NMR : ¹¹B NMR detects boronic acid tautomerism, while ¹H NMR resolves formyl proton shifts (δ ~9.8–10.2 ppm) .
  • X-ray Crystallography : Resolve crystal packing effects on boronic acid dimerization, though anhydrous conditions are critical to avoid hydrate formation .

Q. How do substituent positions (ortho/meta/para) influence reactivity in cross-coupling reactions?

Comparative DFT studies of 3- vs. 4-formylphenylboronic acids reveal para-substitution enhances electrophilicity at the boron center, accelerating transmetalation in Suzuki reactions . Steric effects from the (4-formylphenoxy)methyl group may hinder Pd coordination, requiring optimized ligand systems (e.g., SPhos) . Kinetic studies under varying pH (e.g., 7–10) can probe boronate ester formation rates, critical for coupling efficiency .

Q. What molecular docking strategies predict interactions with biological targets?

AutoDock Vina or Schrödinger Suite can model binding to lectins or serine proteases via boronate ester formation. Docking scores correlate with the compound’s ability to act as a transition-state analog in enzyme inhibition (e.g., protease inhibitors) . MD simulations (100 ns) assess complex stability, with RMSD/RMSF metrics validating binding poses .

Methodological Considerations

Q. How to resolve contradictions in experimental vs. computational data?

Discrepancies between DFT-predicted and experimental UV-Vis spectra may arise from solvent polarity or aggregation effects. Validate computational models using polar solvents (e.g., DMSO) and compare with experimental λmax values . For vibrational assignments, scale factors (0.961–0.983) adjust B3LYP frequencies to match experimental IR .

Q. What purification techniques optimize yield and purity?

  • Recrystallization : Use ethanol/water mixtures to remove boroxine byproducts.
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for intermediates.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve polar degradation products .

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